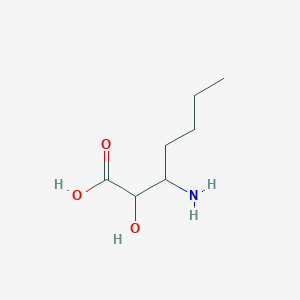
3-Amino-2-hydroxyheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-hydroxyheptanoic acid is an organic compound with the molecular formula C7H15NO3. It is a chiral amino acid derivative, characterized by the presence of both an amino group and a hydroxyl group on a heptanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxyheptanoic acid can be achieved through several methods. One common approach involves the biocatalytic conversion of chemically inert hydrocarbons into chiral amino acids. This method utilizes a multi-enzyme cascade system based on internal cofactor and hydrogen peroxide recycling to achieve the conversion from heptane to this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological processes. These processes are designed to be efficient, cost-effective, and environmentally friendly, leveraging the principles of green chemistry to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2-hydroxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various amino acid derivatives, ketones, aldehydes, and substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-hydroxyheptanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate and in the development of new pharmaceuticals.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and as a precursor for various industrial products
Wirkmechanismus
The mechanism of action of 3-amino-2-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-hydroxybutanoic acid: This compound shares a similar structure but has a shorter carbon chain.
Heptanoic acid: A straight-chain fatty acid that serves as a precursor for various derivatives.
2-Hydroxyheptanoic acid: Similar in structure but lacks the amino group.
Uniqueness: 3-Amino-2-hydroxyheptanoic acid is unique due to its specific combination of functional groups and its chiral nature, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
3-amino-2-hydroxyheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJKXTUQZYCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(=O)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine](/img/structure/B2910305.png)
![2-Chloro-N-[(3-ethoxyphenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2910306.png)


![2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910310.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2910311.png)
![1-[2-(3,4-difluorophenoxy)phenyl]-N-(4-iodophenyl)methanimine](/img/structure/B2910312.png)
![[2-Oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2910313.png)
![Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2910315.png)


![N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2910322.png)


